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Compound of Interest

Compound Name:
3,6-Dichloro-2-fluorobenzyl

bromide

Cat. No.: B1451314 Get Quote

CAS Number: 916420-69-4

This technical guide provides an in-depth overview of 3,6-Dichloro-2-fluorobenzyl bromide, a

key chemical intermediate in pharmaceutical synthesis. The document is intended for

researchers, scientists, and professionals in the field of drug development and organic

chemistry, offering comprehensive data on its properties, synthesis, and applications.

Chemical and Physical Properties
3,6-Dichloro-2-fluorobenzyl bromide is a white solid at room temperature.[1] Its chemical

structure and key properties are summarized in the table below.
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Property Value Reference

CAS Number 916420-69-4 [1]

Molecular Formula C₇H₄BrCl₂F [1]

Molecular Weight 257.92 g/mol [1]

Appearance White Solid - Fused [1]

Purity 98% [1]

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-

5(9)1-2-6(10)7(4)11/h1-

2H,3H2

[1]

InChI Key
RXWLZGRXMKRFEH-

UHFFFAOYSA-N
[1]

SMILES Fc1c(Cl)ccc(Cl)c1CBr [1]

Synthesis of 3,6-Dichloro-2-fluorobenzyl bromide
A detailed experimental protocol for the synthesis of 3,6-Dichloro-2-fluorobenzyl bromide is

not readily available in the public domain. However, based on established methods for benzylic

bromination, a plausible synthetic route involves the free-radical bromination of 3,6-dichloro-2-

fluorotoluene. This reaction is typically carried out using a brominating agent such as N-

bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN)

or under photochemical conditions.

Another green and efficient method that could be adapted for this synthesis is the

photocatalytic oxidative bromination using hydrobromic acid (HBr) and hydrogen peroxide

(H₂O₂) as the bromine source and oxidant, respectively. This method has been successfully

applied to similar substrates, such as the synthesis of 2,6-dichlorobenzyl bromide from 2,6-

dichlorotoluene.[2][3][4]

Below is a representative experimental protocol based on photocatalytic oxidative bromination

of a substituted toluene.
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Representative Experimental Protocol: Photocatalytic
Oxidative Bromination
Materials:

3,6-dichloro-2-fluorotoluene

Hydrobromic acid (HBr, 48% aqueous solution)

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

A suitable organic solvent (e.g., 1,2-dichloroethane)

Visible light source (e.g., blue LEDs)

Microchannel reactor or a standard batch reactor with a light source

Saturated sodium sulfite solution

Anhydrous sodium sulfate

Rotary evaporator

Silica gel for column chromatography

Procedure:

Prepare a solution of 3,6-dichloro-2-fluorotoluene in the organic solvent.

In a separate vessel, prepare an aqueous solution of hydrobromic acid and hydrogen

peroxide.

The organic and aqueous solutions are then pumped into a reactor under a controlled flow

rate and temperature.

The reaction mixture is irradiated with a visible light source to initiate the bromination

reaction.
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After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction

mixture is collected.

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

The combined organic layers are washed with a saturated sodium sulfite solution to remove

any unreacted bromine, followed by washing with water.

The organic layer is then dried over anhydrous sodium sulfate.

The solvent is removed under reduced pressure using a rotary evaporator.

The crude product is purified by silica gel column chromatography to yield pure 3,6-
Dichloro-2-fluorobenzyl bromide.

Application in the Synthesis of Elvitegravir
3,6-Dichloro-2-fluorobenzyl bromide is a crucial intermediate in the synthesis of Elvitegravir,

an integrase inhibitor used to treat HIV infection.[5] In this synthesis, the benzyl bromide is first

converted to its corresponding organozinc reagent, 3-chloro-2-fluorobenzylzinc bromide. This

organozinc compound then undergoes a Negishi coupling reaction with a quinolone derivative.

Experimental Protocol: Negishi Coupling in Elvitegravir
Synthesis
This protocol is based on procedures described in patent literature.[6][7]

Materials:

3,6-Dichloro-2-fluorobenzyl bromide

Zinc powder

Tetrahydrofuran (THF)

A protected 6-bromo-quinolone derivative (Formula II intermediate in patent CN103819402A)

Palladium catalyst (e.g., Dichloro[bis(triphenylphosphine)]palladium(II))
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20% aqueous ammonium chloride solution

Ethyl acetate

Saturated sodium chloride solution

Anhydrous magnesium sulfate

Procedure:

Preparation of the Organozinc Reagent: Under an inert atmosphere (e.g., nitrogen or argon),

suspend zinc powder in anhydrous THF. Slowly add a solution of 3,6-Dichloro-2-
fluorobenzyl bromide in THF to the zinc suspension. Stir the mixture at room temperature

for approximately 30 minutes to form the 3-chloro-2-fluorobenzylzinc bromide solution.

Negishi Coupling Reaction: In a separate reaction vessel, dissolve the protected 6-bromo-

quinolone derivative in THF under an inert atmosphere. Add the palladium catalyst to this

solution.

Heat the solution to reflux and add the previously prepared organozinc reagent dropwise.

Maintain the reaction at reflux for approximately 1.5 hours, monitoring the reaction progress

by a suitable analytical method (e.g., HPLC).

Work-up and Purification: After the reaction is complete, cool the reaction mixture and filter it.

To the filtrate, add a 20% aqueous ammonium chloride solution to quench the reaction.

Separate the organic phase. Extract the aqueous phase with ethyl acetate.

Combine the organic phases and wash with a saturated sodium chloride solution.

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The resulting crude product is then purified by column chromatography to yield the coupled

product, a key precursor to Elvitegravir.
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Visualizing the Synthesis of Elvitegravir
The following diagram illustrates the key step in the synthesis of Elvitegravir involving 3,6-
Dichloro-2-fluorobenzyl bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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